Some studies have investigated amygdalin's potential anti-cancer effects. These studies have looked at its ability to:
Amygdalin has a complex molecular structure consisting of a central nitrile group linked to a disaccharide unit (two sugar molecules) and a benzene ring []. This structure gives amygdalin several key features:
Several chemical reactions are important for understanding amygdalin:
Amygdalin + H2O -> Prunasin + β-D-Glucose (Equation 1)Prunasin + H2O -> Benzaldehyde + Cyanide + HCN (Equation 2)
There is no established mechanism of action for amygdalin as a cancer treatment. The proposed theory of selective targeting of cancer cells by cyanide released from amygdalin lacks scientific evidence [].
Amygdalin is a toxic compound due to the potential release of cyanide. Consuming large quantities of apricot pits or bitter almonds, which contain high levels of amygdalin, can lead to cyanide poisoning []. Symptoms of cyanide poisoning include nausea, vomiting, headache, dizziness, and potentially death in severe cases [].
The metabolism of amygdalin involves several key reactions:
Amygdalin can be synthesized through various methods:
Research on the interactions of amygdalin with other compounds is limited but noteworthy:
Several compounds share structural or functional similarities with amygdalin:
Compound | Structure/Relation | Unique Features |
---|---|---|
Laetrile | A derivative of amygdalin | Marketed as "vitamin B17," lacks proven efficacy |
Prunasin | Hydrolysis product of amygdalin | Less toxic than amygdalin; does not release cyanide |
Linamarin | Another cyanogenic glycoside found in cassava | Similar toxicity profile; used for biofuel production |
Taxifolin | A flavonoid related to antioxidant activity | Non-toxic; does not release cyanide |
Amygdalin's uniqueness lies in its specific structure that allows for cyanide release upon hydrolysis, which differentiates it from other compounds that may not exhibit such toxic properties or biological activities.
Amygdalin belongs to the cyanogenic glycosides, a class of specialized metabolites found in more than 3,000 plant species [1] [2]. These compounds demonstrate remarkable phylogenetic distribution across the plant kingdom, occurring in diverse taxonomic groups including ferns, gymnosperms, and angiosperms [1] [2]. Cyanogenic glycoside-containing plants occur in approximately 2,000 species belonging to 110 families, including Rosaceae, Poaceae, and Papilionaceae [3].
The phylogenetic patterns of cyanogenic glycosides suggest multiple evolutionary origins and convergent evolution across plant lineages. Within the Rosaceae family, amygdalin is particularly abundant in stone fruits of the genus Prunus, including bitter almonds (Prunus dulcis), apricots (Prunus armeniaca), peaches (Prunus persica), cherries (Prunus avium), and Japanese apricot (Prunus mume) [1] [4]. The distribution extends to pomaceous fruits such as apples (Malus domestica) [1].
Among almond species specifically, significant variation exists in amygdalin content across different Prunus species. Tangut almond exhibits the highest levels with concentrations ranging from 5.45 to 9.73 grams per 100 grams, while wild almond contains 3.14 to 6.80 grams per 100 grams, and longstalk almond ranges from 3.00 to 4.22 grams per 100 grams [5] [6]. Common sweet almond varieties contain barely detectable levels of amygdalin [5].
The phylogenetic conservation of cyanogenic glycoside biosynthesis is particularly evident within the Prunus genus. All functionally characterized members demonstrate remarkable conservation of cytochrome P450 enzymes involved in cyanogenic glycoside synthesis, with protein sequence identities of 99 percent among Prunus species including peach, sweet cherry, and Japanese apricot [1] [4]. This conservation extends throughout the Rosaceae family, where single cytochrome P450 orthologous sequences with high sequence identity are found across all examined species [1].
The biosynthesis of amygdalin involves a highly orchestrated sequence of enzymatic reactions converting the amino acid phenylalanine into the cyanogenic diglucoside amygdalin [1] [7]. This pathway represents one of the most well-characterized examples of plant secondary metabolite biosynthesis and demonstrates remarkable biochemical complexity.
The initial enzymatic step involves the conversion of L-phenylalanine to E-phenylacetaldoxime, catalyzed by the cytochrome P450 enzyme PdCYP79D16 [1] [7]. This enzyme performs a complex reaction sequence involving two sequential N-hydroxylations of the amino acid substrate, followed by decarboxylation and dehydration reactions, culminating in the formation of the corresponding E-oxime intermediate [1] [8]. This step represents the rate-limiting reaction in the entire biosynthetic pathway and determines the overall flux through the amygdalin biosynthetic route [9] [8].
The second critical enzymatic transformation involves the conversion of E-phenylacetaldoxime to mandelonitrile through the action of PdCYP71AN24 [1] [7]. This cytochrome P450 enzyme catalyzes a series of reactions including the rearrangement of the E-oxime to the Z-oxime, subsequent dehydration to form phenylacetonitrile, and final C-hydroxylation to produce the α-hydroxynitrile mandelonitrile [1] [8]. The dehydration reaction represents an unusual cytochrome P450 catalytic activity and may reflect the ancient evolutionary origins of these enzymes [8].
The third enzymatic step stabilizes the chemically labile and toxic mandelonitrile through glucosylation to form prunasin, the immediate precursor to amygdalin [1] [7]. This reaction is catalyzed by UDP-glucosyltransferases belonging to the UGT85 family, specifically PdUGT85A19 or the alternative enzyme PdUGT94AF3 [1] [7]. The glucosylation reaction is essential for preventing the spontaneous decomposition of mandelonitrile and avoiding the release of toxic hydrogen cyanide within plant tissues [1].
The final enzymatic step in amygdalin biosynthesis involves the conversion of the monoglucoside prunasin to the diglucoside amygdalin through the action of specialized UDP-glucosyltransferases [1] [7]. Two functionally redundant enzymes, PdUGT94AF1 and PdUGT94AF2, catalyze this β(1→6)-O-glycosylation reaction, with PdUGT94AF2 demonstrating higher catalytic efficiency under experimental conditions [1] [7]. These enzymes represent the first identified UDP-glucosyltransferases capable of converting cyanogenic monoglucosides into cyanogenic diglucosides [1].
Cytochrome P450 enzymes play fundamental roles in amygdalin biosynthesis, catalyzing the initial and most critical steps of the pathway [1] [2] [8]. These membrane-bound monooxygenases belong to the CYP71 clan and demonstrate remarkable functional conservation across cyanogenic plant species [1] [8].
The CYP79 family enzyme PdCYP79D16 represents the gateway enzyme for amygdalin biosynthesis [1] [7]. This multifunctional cytochrome P450 catalyzes the conversion of L-phenylalanine to E-phenylacetaldoxime through a complex series of reactions. The enzyme performs two consecutive N-hydroxylations producing N,N-dihydroxyphenylalanine, which subsequently undergoes spontaneous dehydration and decarboxylation to yield the E-phenylacetaldoxime product [1] [10]. The substrate specificity of CYP79 enzymes determines the particular cyanogenic glycosides accumulated in different plant species, making these enzymes key regulators of chemical defense composition [9] [8].
The CYP71 family enzyme PdCYP71AN24 catalyzes the conversion of E-phenylacetaldoxime to mandelonitrile [1] [7]. This enzyme demonstrates bifunctional activity, first catalyzing the isomerization of E-phenylacetaldoxime to Z-phenylacetaldoxime, followed by dehydration to phenylacetonitrile, and finally C-hydroxylation to form mandelonitrile [1] [8]. The dehydration reaction is particularly unusual among cytochrome P450 enzymes and involves direct binding of the nitrogen atom of the oxime function to the heme iron of the enzyme [8]. This reaction requires the iron to be in its reduced state and explains the NADPH dependency of the overall conversion [8].
Recent research has revealed alternative cytochrome P450 configurations in cyanogenic glycoside biosynthesis. In Eucalyptus cladocalyx, the conversion of phenylacetaldoxime to mandelonitrile is accomplished by two distinct cytochrome P450 enzymes rather than a single multifunctional enzyme [11]. The enzyme CYP706C55 catalyzes the dehydration of phenylacetaldoxime to phenylacetonitrile, while CYP71B103 subsequently hydroxylates phenylacetonitrile to form mandelonitrile [11]. This alternative pathway configuration demonstrates convergent evolution in cyanogenic glycoside biosynthesis and expands the known diversity of cytochrome P450 involvement in these pathways [11].
The evolutionary conservation of cytochrome P450 enzymes in cyanogenic glycoside biosynthesis extends beyond the Prunus genus to other plant families. CYP79 enzymes can be distinguished from other cytochromes P450 by unique amino acid substitutions in the conserved heme-binding domain and the PERF motif in the meander region [9] [8]. These enzymes also catalyze the first committed step in glucosinolate biosynthesis, suggesting that the glucosinolate pathway evolved from the ancient cyanogenic glycoside pathway with the oxime serving as the branching point [9] [8].
UDP-glycosyltransferases play essential roles in amygdalin biosynthesis by catalyzing the glycosylation reactions that convert toxic intermediates into stable storage forms [1] [7] [12]. These enzymes belong to the largest glycosyltransferase family in plants and demonstrate remarkable diversity in substrate specificity and product formation [12].
The UGT85 family represents the primary monoglucosyltransferases involved in cyanogenic glycoside biosynthesis [1] [9]. In amygdalin biosynthesis, PdUGT85A19 catalyzes the glucosylation of mandelonitrile to form prunasin [1] [7]. This enzyme belongs to a highly conserved group of UGT85 family members found across cyanogenic plants, including SbUGT85B1 in sorghum, HvUGT85F22 in barley, MeUGT85K4 and MeUGT85K5 in cassava, and LjUGT85K3 in lotus [1]. The conservation of UGT85 enzymes across diverse plant species underscores their fundamental importance in cyanogenic glycoside metabolism [1].
The UGT94 family encompasses the specialized diglucosyltransferases responsible for amygdalin formation from prunasin [1] [7]. PdUGT94AF1 and PdUGT94AF2 represent the first identified UDP-glycosyltransferases capable of converting cyanogenic monoglucosides into cyanogenic diglucosides [1]. These enzymes catalyze β(1→6)-O-glycosylation reactions and demonstrate substrate specificity for prunasin as the acceptor molecule [1]. Phylogenetic analysis places the UGT94 family within cluster IV, characterized by harboring UDP-glycosyltransferases that are regioselective rather than substrate selective [1].
The substrate specificity of UGT94 enzymes extends beyond prunasin to include other cyanogenic monoglucosides [1]. Both PdUGT94AF1 and PdUGT94AF2 can glucosylate dhurrin, lotaustralin, and linamarin to form the corresponding diglucosides, with decreasing activity observed in the order prunasin, dhurrin, lotaustralin, and linamarin [1]. This broad substrate specificity suggests potential roles for these enzymes in the metabolism of diverse cyanogenic compounds within plant tissues [1].
A unique member of the UGT94 family, PdUGT94AF3, demonstrates unexpected dual functionality in amygdalin biosynthesis [1] [7]. Unlike its closely related paralogs, PdUGT94AF3 catalyzes the glucosylation of mandelonitrile to form prunasin, thereby functioning as an alternative to PdUGT85A19 [1]. This dual functionality represents an unusual characteristic among UGT94 family members and suggests evolutionary flexibility in the recruitment of glycosyltransferases for specialized metabolic functions [1].
The amino acid sequences of amygdalin biosynthetic UDP-glycosyltransferases reveal important structural features [1]. PdUGT94AF1 and PdUGT94AF2 share 83 percent sequence identity, while both share approximately 75 percent identity with PdUGT94AF3 [1]. All three sequences harbor the plant secondary product glucosyltransferase motif, a 44-amino acid conserved region essential for UDP-glycosyltransferase function [1]. Six amino acids within this motif differ among the three PdUGT94AF homologs, with two residues unique to the diglucosyltransferases PdUGT94AF1 and PdUGT94AF2 [1].
The regulation of amygdalin biosynthesis in almond and related Prunus species involves complex transcriptional control mechanisms that determine the sweet versus bitter kernel phenotype [13] [4] [14]. These regulatory systems have profound implications for almond domestication and crop breeding programs.
Transcriptional regulation of amygdalin biosynthesis centers on the control of cytochrome P450 gene expression [13] [4] [14]. The basic helix-loop-helix transcription factor bHLH2 serves as the master regulator controlling the expression of PdCYP79D16 and PdCYP71AN24, the two cytochrome P450 genes catalyzing the initial steps in amygdalin biosynthesis [13] [14]. This transcription factor is encoded within a 46-kilobase gene cluster containing five basic helix-loop-helix transcription factors designated bHLH1 through bHLH5 [13] [14].
The molecular basis for sweet kernel phenotype involves a single nucleotide polymorphism in the bHLH2 transcription factor [13] [14]. A nonsynonymous point mutation resulting in a leucine to phenylalanine substitution in the dimerization domain of bHLH2 prevents the transcription of PdCYP79D16 and PdCYP71AN24 [13] [14]. This mutation effectively blocks amygdalin biosynthesis at the initial enzymatic steps, resulting in the accumulation of sweet rather than bitter kernels [13] [14].
Tissue-specific expression patterns reveal compartmentalized regulation of amygdalin biosynthesis within almond seeds [1] [4]. Prunasin biosynthesis occurs primarily in the tegument (maternal tissue), where strong expression of PdCYP79D16 and PdCYP71AN24 is observed throughout fruit development in bitter almond genotypes [1] [4]. In contrast, these genes show no detectable expression in sweet almond tegument, except for minimal levels during very early fruit development [1] [4]. The expression difference between genotypes can exceed 100-fold in the tegument tissue [1].
Amygdalin formation occurs predominantly in the cotyledons (paternal and maternal tissue), where prunasin transported from the tegument is converted to amygdalin by the action of PdUGT94AF1 and PdUGT94AF2 [1] [4]. Notably, PdCYP79D16 and PdCYP71AN24 expression is not detectable in cotyledons of either sweet or bitter genotypes, indicating that prunasin synthesis and amygdalin formation are spatially separated processes [1] [4].
Environmental factors significantly influence amygdalin content and biosynthetic gene expression in Prunus species [5]. Altitude, annual precipitation, ultraviolet intensity, and topsoil characteristics all demonstrate significant correlations with amygdalin accumulation [5]. Water availability plays a particularly important role in regulating amygdalin metabolism during seed germination, where it can both reduce inhibitory effects through dilution and activate biosynthetic genes PdCYP79D16 and PdCYP71AN24 during later germination stages [5].
Developmental regulation of amygdalin biosynthetic genes shows distinct temporal patterns during fruit maturation [4] [15]. In sweet cherry, both CYP79 and CYP71 genes display highest expression levels after dormancy release, indicating that cyanogenic glycoside biosynthesis occurs during early flower development [15]. The expression of these genes is transiently downregulated shortly before dormancy release and subsequently increases again, demonstrating complex developmental control mechanisms [15].
The expression levels of UDP-glycosyltransferase genes involved in amygdalin biosynthesis show different regulatory patterns compared to cytochrome P450 genes [1] [4]. PdUGT85A19 and PdUGT94AF3 expression increases significantly during fruit development, but no genotypic differences are detected between sweet and bitter almonds [1]. Interestingly, PdUGT94AF3 expression exceeds that of PdUGT85A19 by up to 200-fold at early developmental stages [1]. Among the diglucosyltransferases, PdUGT94AF2 shows higher expression than PdUGT94AF1 in cotyledon tissues [1].
Species | Amygdalin Content (g/100g) | Environmental Factors | Reference |
---|---|---|---|
Tangut almond | 5.45-9.73 | High altitude, low precipitation | [5] |
Wild almond | 3.14-6.80 | Variable altitude and aspect | [5] |
Longstalk almond | 3.00-4.22 | Moderate environmental conditions | [5] |
Common almond (sweet) | 0.0004-trace | Cultivated environments | [5] |
Bitter apricot kernels | 2-24,000 μg/g | Market samples, various origins | [16] |
Enzyme | Gene | Chromosome Location | Function | Expression Pattern |
---|---|---|---|---|
PdCYP79D16 | PdCYP79D16 | 6 | Phe → E-phenylacetaldoxime | High in bitter tegument, absent in sweet |
PdCYP71AN24 | PdCYP71AN24 | 5 | E-phenylacetaldoxime → mandelonitrile | High in bitter tegument, low in sweet |
PdUGT85A19 | PdUGT85A19 | 1 | Mandelonitrile → prunasin | Expressed in all genotypes |
PdUGT94AF1 | PdUGT94AF1 | 2 | Prunasin → amygdalin | Expressed in cotyledons |
PdUGT94AF2 | PdUGT94AF2 | 2 | Prunasin → amygdalin | Higher expression than AF1 |
Irritant